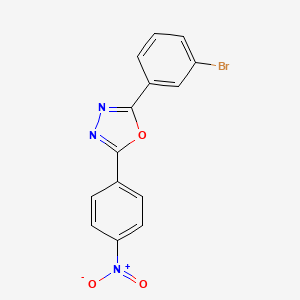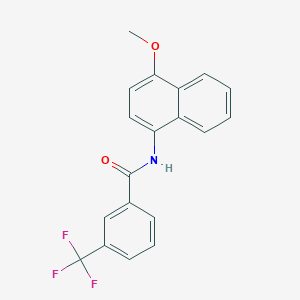
2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves dehydration reactions, often using reagents like phosphorous oxychloride or catalytic methods. Specific methods for synthesizing compounds similar to 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole involve reactions between corresponding hydrazides and acids or esters, leading to the formation of the oxadiazole ring. For example, the synthesis of various 1,3,4-oxadiazole derivatives has been explored through reactions involving nitro or bromo substituted phenyl groups, highlighting the versatility of synthetic approaches for these heterocycles (Liu Yu et al., 2006).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
1,3,4-oxadiazoles, including derivatives similar to the compound , are known for their valuable biological activities. They exhibit cytotoxic, antibacterial, antifungal, and anti-tubercular properties. Research has focused on synthesizing these derivatives through various procedures, demonstrating significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Corrosion Inhibition
Studies have explored the effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors. For instance, the influence of such compounds on the corrosion of mild steel in hydrochloric acid was investigated, revealing that certain derivatives can significantly inhibit corrosion, attributed to their adsorption on the metal surface (Lagrenée et al., 2001).
Synthesis and Anti-Salmonella Activity
The reaction of phenyl acetic acid derivatives with specific reagents resulted in the synthesis of 1,3,4-oxadiazole derivatives with promising antibacterial activity against Salmonella typhi. This highlights the potential of these compounds in treating bacterial infections (Salama, 2020).
Green Synthesis Approaches
Research has also been directed towards developing eco-friendly synthesis methods for 1,3,4-oxadiazoles. An example includes on-water, catalyst-free, and room-temperature construction of these derivatives, highlighting a sustainable approach to synthesizing these compounds with potential applications in various research fields (Zhu et al., 2015).
Liquid Crystalline Properties
The synthesis of mesogenic materials based on 1,3,4-oxadiazole has been investigated for their liquid crystalline properties. New homologous series bearing the 1,3,4-oxadiazole ring with a nitro terminal group were synthesized, exhibiting nematic and smectic A phases, indicating their potential use in liquid crystal displays and other electronic devices (Abboud et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-11-3-1-2-10(8-11)14-17-16-13(21-14)9-4-6-12(7-5-9)18(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXYFNFHCNHHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,9-dimethyl-4-(phenylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5587990.png)

![1-[(1-benzyl-4-piperidinyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5588024.png)
![methyl N-cyano-N-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5588025.png)


![2-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5588036.png)

![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B5588044.png)
![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide](/img/structure/B5588049.png)
![1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride](/img/structure/B5588057.png)
![N-benzyl-2-[3-benzyl-2-(4-bromophenyl)-1,3-oxazolidin-4-yl]acetamide](/img/structure/B5588072.png)
![2-[(5-methyl-2-pyrazinyl)methyl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5588076.png)
